7-[(4-chlorobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
7-[(4-chlorobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C16H11ClN4O2S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
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Mechanism of Action
- CDK2 forms complexes with cyclins, promoting cell cycle progression. Inhibition of CDK2 can halt cell division, making it an attractive target for cancer therapy .
- By inhibiting CDK2, the compound may interfere with cell proliferation and survival pathways, ultimately affecting tumor growth .
- Downstream effects may include altered expression of cell cycle-related genes, reduced proliferation, and increased apoptosis .
- In cancer cells, this could result in reduced tumor growth and increased susceptibility to apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
7-[(4-chlorobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to exhibit strong anti-Helicobacter pylori activity, suggesting its potential as an antimicrobial agent The compound interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death. In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it could potentially inhibit the activity of enzymes involved in DNA replication or repair, leading to changes in gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with specific biomolecules. The compound binds to bacterial enzymes, inhibiting their catalytic activity and preventing the bacteria from synthesizing essential components for survival . This inhibition can lead to the accumulation of toxic intermediates, further contributing to bacterial cell death. In mammalian cells, the compound may interact with proteins involved in cell signaling, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression in mammalian cells.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, toxic effects may be observed, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, which convert it into various metabolites that can be excreted from the body . The compound may also affect metabolic flux, altering the levels of key metabolites in cells. For example, it could inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The compound may also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it can interfere with energy production, or to the nucleus, where it can affect gene expression.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c17-11-5-3-10(4-6-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-2-1-7-23-14/h1-8H,9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMELBGVYHWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.